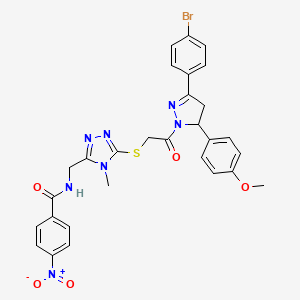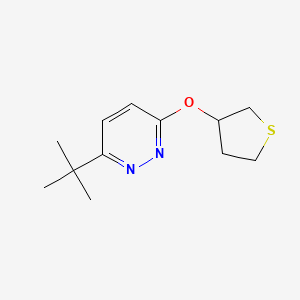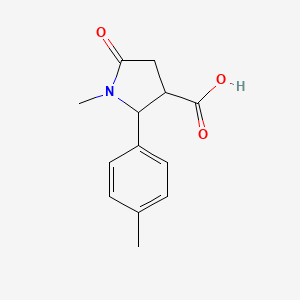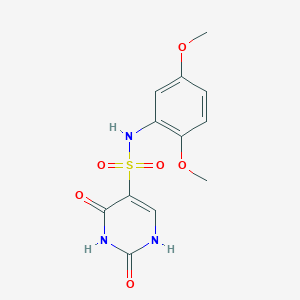
1-(1-ethyl-1H-indol-3-yl)-3-(1-hydroxybutan-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-ethyl-1H-indol-3-yl)-3-(1-hydroxybutan-2-yl)urea, also known as EIU, is a chemical compound that has been extensively researched for its potential applications in scientific research. It is a urea derivative that has been found to have significant effects on various physiological and biochemical processes in the body. In
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis :
- Saharin et al. (2008) conducted a study on a related compound, focusing on its crystal structure. The planar indole component was found to be twisted in relation to the rest of the molecule, which is a characteristic of a series of compounds being studied for biological activity. This study contributes to understanding the structural properties that may influence the biological activities of such compounds (S. M. Saharin et al., 2008).
Spin-Trapped Radicals Study :
- Rustgi and Riesz (1978) researched the reactions of hydroxyl radicals with various dihydropyrimidine base derivatives, including 1-ethyluracil. They used spin-trapping and ESR spectroscopy to investigate these interactions. Their findings contribute to the understanding of radical reactions in such compounds, which can be pivotal in studying their chemical behavior and potential applications in medicine or other fields (S. Rustgi & P. Riesz, 1978).
Antitumor Activities :
- A study by Hu et al. (2018) focused on synthesizing and analyzing a compound similar to 1-(1-ethyl-1H-indol-3-yl)-3-(1-hydroxybutan-2-yl)urea. They assessed its antitumor activity, demonstrating the potential medical applications of such compounds. Their findings provide insights into the medicinal applications of these compounds, particularly in cancer treatment (Ch Hu et al., 2018).
Serotonin Reuptake Inhibition :
- Matzen et al. (2000) explored the potential antidepressant properties of unsymmetrical ureas, including those with indole derivatives. They found that some of these compounds had significant affinity for the 5-HT(1B) receptor, indicating their potential as efficient antidepressants. This research highlights the potential use of such compounds in mental health treatment (Lisa Matzen et al., 2000).
Chemical Synthesis and Reactions :
- Various studies, such as those by Thalluri et al. (2014), Vidaluc et al. (1995), and Lin and Liu (1985), have contributed to understanding the chemical synthesis and reactions of compounds related to this compound. These studies provide insights into the chemical properties and synthetic pathways of such compounds, which are crucial for their application in various scientific fields (Kishore Thalluri et al., 2014), (J. Vidaluc et al., 1995), (T. Lin & M. C. Liu, 1985).
Environmental and Toxicological Studies :
- Freire et al. (2021) conducted a study on the relationship between urinary concentrations of certain pesticide metabolites and hormone concentrations in adolescent males. While not directly related to this compound, this research highlights the importance of understanding the environmental and toxicological impacts of various chemical compounds (C. Freire et al., 2021).
Eigenschaften
IUPAC Name |
1-(1-ethylindol-3-yl)-3-(1-hydroxybutan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-3-11(10-19)16-15(20)17-13-9-18(4-2)14-8-6-5-7-12(13)14/h5-9,11,19H,3-4,10H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLKRPAZADCNGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)NC1=CN(C2=CC=CC=C21)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(pyrazolo[1,5-a]pyridin-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2704739.png)
![5-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2704741.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenylacetamide](/img/structure/B2704743.png)


![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2704748.png)

![(E)-9-methyl-6-(styrylsulfonyl)-6,9-diazaspiro[4.5]decane](/img/structure/B2704751.png)
![5-methyl-N-(pyridin-2-yl)-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2704752.png)
![2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2704753.png)
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B2704754.png)